3-Methoxy-2-azabicyclo[2.2.1]hept-2-ene
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Overview
Description
3-Methoxy-2-azabicyclo[221]hept-2-ene is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-azabicyclo[2.2.1]hept-2-ene typically involves the reaction of cyclopentadiene with a suitable nitrogen-containing reagent under controlled conditions. One common method involves the use of chloronitroso cyclohexane in the presence of an appropriate solvent such as ethanol . The reaction is carried out at low temperatures to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-azabicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogenation techniques to yield reduced bicyclic structures.
Substitution: The compound can undergo substitution reactions with electrophiles to form addition products.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (MCPBA) is commonly used for epoxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Various electrophilic reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Reduced Bicyclic Structures: Formed through reduction reactions.
Substituted Bicyclic Compounds: Formed through substitution reactions.
Scientific Research Applications
3-Methoxy-2-azabicyclo[2.2.1]hept-2-ene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-azabicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one: A related compound with similar bicyclic structure but different functional groups.
7-Oxa-2-azabicyclo[2.2.1]hept-5-ene: Another bicyclic compound with an oxygen atom in the structure.
Uniqueness
3-Methoxy-2-azabicyclo[2.2.1]hept-2-ene is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This functional group can enhance the compound’s solubility and stability, making it suitable for various applications .
Properties
Molecular Formula |
C7H11NO |
---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
3-methoxy-2-azabicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H11NO/c1-9-7-5-2-3-6(4-5)8-7/h5-6H,2-4H2,1H3 |
InChI Key |
BRNQXPAZUVWPHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2CCC1C2 |
Origin of Product |
United States |
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